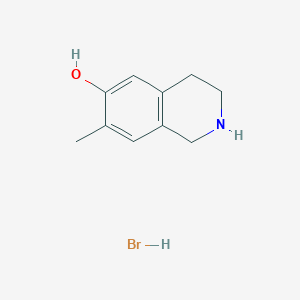

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the molecular formula C10H14BrNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Métodos De Preparación

The synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide typically involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the methylation of a suitable isoquinoline derivative, followed by cyclization and subsequent bromination to yield the hydrobromide salt . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: It can be reduced to yield different tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has shown potential in several therapeutic areas:

- Neuroprotective Effects : Research indicates that derivatives of tetrahydroisoquinoline can protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties .

- Antimicrobial Activity : This compound has demonstrated efficacy against various pathogens. Studies have shown that it can inhibit bacterial growth and may be effective against resistant strains .

- Anti-Cancer Properties : Certain derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms such as microtubule destabilization. For example, studies have indicated that specific derivatives exhibit IC50 values in the low micromolar range against breast cancer cell lines .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Interactions : The compound interacts with neurotransmitter receptors and enzymes that play critical roles in cellular signaling pathways. Modifications on the isoquinoline scaffold can influence selectivity towards different receptor subtypes .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in:

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules within organic chemistry and materials science .

Case Studies and Experimental Data

Neuroprotective Effects :

Research indicates that this compound can protect against oxidative stress-induced neuronal damage.

Anti-Cancer Activity :

A study demonstrated the compound's efficacy against MCF7 breast cancer cells with an IC50 of approximately 5 µg/mL due to microtubule destabilization mechanisms.

Antimicrobial Activity :

In vitro studies have shown significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Mecanismo De Acción

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be compared with other similar compounds, such as:

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: This compound has a methoxy group instead of a methyl group, leading to different chemical and biological properties.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities, including neuroprotective and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₉H₁₂BrNO

- Molecular Weight : 230.10 g/mol

- CAS Number : 41002-63-5

This compound acts primarily through interactions with various biological targets involved in neurodegenerative diseases and infectious processes. It is known to influence several biochemical pathways:

- Neuroprotective Effects : THIQ derivatives have been shown to exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : The compound demonstrates activity against various pathogens, potentially through interference with microbial metabolic pathways.

- Inhibition of Enzymes : It has been reported to inhibit enzymes such as 17β-hydroxysteroid dehydrogenase (HSD17B1), which plays a role in steroid hormone metabolism.

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives is highly dependent on their structural features. The introduction of different substituents at specific positions on the isoquinoline scaffold can significantly alter their potency and selectivity.

| Compound | R1 | R2 | R3 | R4 | Activity |

|---|---|---|---|---|---|

| 7-Methyl THIQ | -CH₃ | -OH | -H | -Br | Moderate inhibitory activity |

| 5-Bromo THIQ | -Br | -H | -H | -H | Increased activity compared to unsubstituted |

| 4-Ethyl THIQ | -C₂H₅ | -H | -H | -H | Comparable to brominated derivatives |

Neuroprotective Studies

A study evaluating the neuroprotective effects of various THIQ derivatives found that 7-methyl substitution enhances protective effects against oxidative stress in neuronal cultures. The compound exhibited a significant reduction in cell death induced by oxidative agents, indicating its potential for treating neurodegenerative disorders like Alzheimer's disease .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic enzymes .

Inhibition of HSD17B1

A detailed SAR study highlighted that modifications at the 7-position significantly enhance the inhibitory potency against HSD17B1. The methyl group at this position was found to be optimal for achieving high affinity and selectivity for the enzyme .

Propiedades

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c1-7-4-9-6-11-3-2-8(9)5-10(7)12;/h4-5,11-12H,2-3,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMBRBHPVHFRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2)C=C1O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.